(5-Bromo-2-iodo-3-methoxyphenyl)methanol

Catalog No.
S13988591
CAS No.
M.F
C8H8BrIO2
M. Wt
342.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-2-iodo-3-methoxyphenyl)methanol

Product Name

(5-Bromo-2-iodo-3-methoxyphenyl)methanol

IUPAC Name

(5-bromo-2-iodo-3-methoxyphenyl)methanol

Molecular Formula

C8H8BrIO2

Molecular Weight

342.96 g/mol

InChI

InChI=1S/C8H8BrIO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3

InChI Key

ISUHWXBQFPCQBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)CO)Br

(5-Bromo-2-iodo-3-methoxyphenyl)methanol is an organic compound characterized by the presence of a methanol functional group attached to a phenyl ring that is further substituted with bromine and iodine atoms. The compound's molecular formula is C_10H_10BrI O, and it features a methoxy group (-OCH₃) at the 3-position of the aromatic ring. This unique combination of halogen and methoxy substituents contributes to its chemical properties and potential biological activities.

The chemical reactivity of (5-Bromo-2-iodo-3-methoxyphenyl)methanol can be analyzed through various types of reactions, including:

  • Nucleophilic Substitution Reactions: The presence of halogens makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can lead to the formation of other derivatives.
  • Reduction Reactions: The hydroxyl (-OH) group in methanol can undergo reduction to form alcohols or ethers under specific conditions.
  • Oxidation Reactions: The methoxy group can also participate in oxidation reactions, potentially leading to the formation of aldehydes or ketones.

These reactions are essential for synthesizing more complex molecules or for modifying the compound for specific applications.

Research indicates that compounds similar to (5-Bromo-2-iodo-3-methoxyphenyl)methanol may exhibit various biological activities, including:

  • Antimicrobial Properties: Some halogenated phenolic compounds have shown effectiveness against bacteria and fungi.
  • Anticancer Activity: Studies suggest that certain derivatives may possess cytotoxic effects on cancer cell lines, potentially serving as leads in cancer therapy.
  • Enzyme Inhibition: Compounds with similar structures often act as inhibitors of specific enzymes, which could be relevant in drug design.

The biological activity of this compound can be predicted using computational methods such as the Prediction of Activity Spectra for Substances program, which analyzes structural features to estimate potential pharmacological effects .

The synthesis of (5-Bromo-2-iodo-3-methoxyphenyl)methanol can be achieved through several methods:

  • Halogenation Reactions: Starting from a methoxy-substituted phenol, bromination and iodination can be performed using halogenating agents under controlled conditions.
  • Methylation: The introduction of the methoxy group can be accomplished via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Reduction of Ketones or Aldehydes: If starting materials contain carbonyl groups, they can be reduced to form the corresponding alcohols.

Each method requires specific conditions and reagents to ensure high yields and purity.

(5-Bromo-2-iodo-3-methoxyphenyl)methanol has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting specific diseases.
  • Agricultural Chemistry: The compound might be explored for use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Its properties could be utilized in developing new materials with desired chemical characteristics.

Interaction studies involving (5-Bromo-2-iodo-3-methoxyphenyl)methanol focus on understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • In Vitro Assays: Conducting tests on cell lines to assess cytotoxicity and therapeutic potential.
  • Computational Modeling: Using molecular docking simulations to predict interactions at the molecular level.

Such studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with (5-Bromo-2-iodo-3-methoxyphenyl)methanol. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
2-Iodo-3-methoxyphenolIodine and methoxy substitutionExhibits strong antifungal properties
4-Bromo-2-methoxyphenolBromine at para positionKnown for its antibacterial activity
5-Chloro-2-methylphenolChlorine and methyl substitutionUsed as a preservative in various formulations
2-Bromo-4-methoxyphenolBromine and methoxy at different positionsDisplays anti-inflammatory effects

The uniqueness of (5-Bromo-2-iodo-3-methoxyphenyl)methanol lies in its combination of both bromine and iodine on the aromatic ring, which may enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

341.87524 g/mol

Monoisotopic Mass

341.87524 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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